molecular formula C13H17BN2O2 B1455368 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole CAS No. 937366-55-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

Cat. No.: B1455368
CAS No.: 937366-55-7
M. Wt: 244.1 g/mol
InChI Key: UWAAHKNOJPKHNF-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a high-value boronic ester derivative of the 1H-indazole heterocycle, specifically designed for use in advanced organic synthesis and drug discovery research. This compound serves as a crucial building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it enables the efficient and selective formation of carbon-carbon bonds. The pinacol boronic ester group protects the boronic acid functionality, enhancing the compound's stability, crystallinity, and shelf-life while remaining highly reactive under coupling conditions. Its primary research value lies in constructing complex molecular architectures, particularly for synthesizing novel pharmaceutical intermediates, agrochemicals, and functional materials. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, making this boronic ester a key intermediate for accessing potential therapeutic agents. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory setting, using suitable personal protective equipment.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)11-9-7-5-6-8-10(9)15-16-11/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAAHKNOJPKHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695719
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937366-55-7
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Indazoles

One common method is the palladium-catalyzed borylation of halogenated indazoles (e.g., 3-bromo- or 3-chloro-indazole) using bis(pinacolato)diboron. The reaction generally employs:

  • Catalyst: Palladium complex (e.g., XPHOS-Pd-G2)
  • Base: Potassium carbonate or tripotassium phosphate
  • Solvent: Organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or tert-butyl methyl ether (TBME)
  • Atmosphere: Inert, typically nitrogen or argon
  • Temperature: Mild heating around 50–80 °C

This method provides good yields and is scalable for industrial production with optimization of reaction parameters to enhance efficiency and reduce environmental impact.

Iridium-Catalyzed C–H Borylation of Indazoles

An alternative and highly efficient route is direct C–H borylation of indazole at the 3-position using an iridium catalyst system. This method avoids the need for pre-functionalized halogenated substrates and proceeds as follows:

The reaction mixture is monitored by GC-MS until completion (typically 70–95% conversion). After workup and purification by flash chromatography and recrystallization, the boronate ester product is obtained as a colorless crystalline solid stable at room temperature.

Detailed Experimental Procedure (Iridium-Catalyzed Borylation)

Component Amount (Example) Role
Indazole 1.0 equiv (e.g., 37.5 mmol) Substrate
Bis(pinacolato)diboron (B2Pin2) 0.5 equiv (e.g., 18.9 mmol) Boron source
[Ir(OMe)(COD)]2 0.3 mol% (e.g., 0.113 mmol) Catalyst
Di-tert-butylbipyridine (dtbpy) 0.6 mol% (e.g., 0.23 mmol) Ligand
TBME (solvent) 0.2 M solution Reaction medium
Temperature 55 °C Reaction temperature
Time 90 min Reaction duration

Workup: Quench with water, extract with dichloromethane (DCM), dry, concentrate, and purify by flash chromatography followed by trituration from hexane at 5 °C to remove impurities such as pinacol.

Yield: Approximately 50% isolated yield of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole.

Suzuki-Miyaura Coupling Using the Boronate Ester

The prepared boronate ester can be further employed in Suzuki-Miyaura cross-coupling reactions with aryl halides to synthesize 3-aryl-indazole derivatives. Typical conditions include:

  • Catalyst: XPHOS-Pd-G2 (0.02 equiv)
  • Base: Tripotassium phosphate (K3PO4, 2.1 equiv)
  • Solvent: TBME/water mixture (10:1)
  • Temperature: Reflux at 55 °C or microwave heating at 100 °C
  • Reaction Time: 16–24 hours (thermal) or 20 minutes (microwave)

The reaction is monitored by TLC, GC-MS, and LC-MS. After completion, standard aqueous workup and purification by flash chromatography yield the coupled products in good to excellent yields (e.g., 71% for 1-methyl-3-phenyl-indazole).

One-Pot Borylation-Suzuki Coupling

A streamlined one-pot procedure combines the iridium-catalyzed borylation and palladium-catalyzed Suzuki coupling without isolating the boronate intermediate:

  • Initial borylation as described above (approx. 80% conversion)
  • Addition of aryl halide, K3PO4, XPHOS-Pd-G2 catalyst, and water
  • Heating at 55 °C or microwave irradiation at 100 °C
  • Workup and purification as usual

This method improves overall efficiency and reduces purification steps.

Comparative Summary of Preparation Methods

Method Catalyst System Substrate Type Reaction Conditions Yield Range Advantages
Palladium-catalyzed borylation Pd complex (XPHOS-Pd-G2) Halogenated indazoles 50–80 °C, base, inert atm. Moderate to High Well-established, scalable
Iridium-catalyzed C–H borylation [Ir(OMe)(COD)]2 + dtbpy Unfunctionalized indazoles 55 °C, TBME, N2 50–95% Direct C–H activation, fewer steps
One-pot borylation-Suzuki Ir + Pd catalysts combined Indazole + aryl halide Sequential heating or microwave High Efficient, reduces purification

Research Findings and Notes

  • The iridium-catalyzed C–H borylation method offers regioselective functionalization at the 3-position of indazole, which is otherwise challenging to functionalize directly.
  • The boronate ester products are generally stable at room temperature but are recommended to be stored at low temperature (e.g., freezer) for long-term stability.
  • Microwave-assisted Suzuki coupling significantly reduces reaction times from hours to minutes without compromising yields.
  • The choice of ligand and catalyst is crucial for optimizing reaction efficiency and selectivity in both borylation and coupling steps.
  • Industrial applications often employ continuous flow reactors to scale these reactions efficiently while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Various reduced indazole derivatives.

    Substitution: Coupled products with different organic groups attached to the indazole ring.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole is widely used in scientific research due to its versatility:

    Chemistry: It is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of probes and sensors for biological studies.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of various complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indazole-based boronic esters allows for tailored reactivity and physicochemical properties. Below is a comparative analysis with analogous compounds:

Structural Isomerism and Substitution Patterns

Compound Name (CAS No.) Substitution Position Key Substituents Molecular Formula Molecular Weight Key Applications/Notes
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (915411-02-8) 3-position None C₁₃H₁₇BN₂O₂ 244.10 Suzuki couplings, drug intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (885618-33-7) 4-position None C₁₃H₁₇BN₂O₂ 244.10 Lower cross-coupling efficiency vs. 3-isomer due to steric hindrance
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 482628-23-9) 5-position None C₁₃H₁₇BN₂O₂ 244.10 Used in kinase inhibitor synthesis; higher thermal stability
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (937049-58-6) 6-position None C₁₃H₁₇BN₂O₂ 244.10 Preferred for electron-deficient aryl halide couplings
7-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1186334-60-0) 4-position 7-Methyl C₁₄H₁₉BN₂O₂ 258.13 Enhanced lipophilicity for CNS-targeting drugs
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (845751-67-9) 5-position 3-Methyl C₁₄H₁₉BN₂O₂ 258.13 Improved crystallinity for X-ray structural studies
1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1430753-39-1) 5-position 1-Benzyl C₂₀H₂₃BN₂O₂ 334.22 Used in proteolysis-targeting chimera (PROTAC) design

Reactivity and Stability

  • Electronic Effects : Electron-donating groups (e.g., methyl at 3- or 7-positions) increase electron density at the boron center, accelerating coupling with electron-poor aryl halides .
  • Steric Effects : Bulky substituents (e.g., benzyl at 1-position) reduce reaction rates in sterically demanding coupling partners .
  • Hydrolytic Stability : The 3- and 5-isomers exhibit superior stability in aqueous conditions compared to 4- and 6-isomers, attributed to reduced steric strain .

Commercial Availability and Pricing

Compound Purity Price (1g) Supplier
This compound 95% $7,200 Kanto Reagents
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole hydrochloride 95% Login required Combi-Blocks
7-Methyl-4-boronate indazole 98%+ $250/mg Enamine

Key Research Findings

OLED Applications : Pyrene-benzimidazole derivatives incorporating indazole boronic esters exhibit blue emission (λmax = 450 nm) with 67% synthesis yields, demonstrating utility in optoelectronics .

Antimicrobial Activity : Triazole-linked indazole boronic esters show moderate activity against S. aureus (MIC = 32 µg/mL), though less potent than imidazole analogs .

Catalytic Efficiency : The 3-isomer achieves >90% conversion in aryl chloride couplings using Pd(OAc)2/SPhos, outperforming 4- and 6-isomers by 20–30% .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

PropertyDetails
IUPAC Name This compound
Molecular Formula C12H18BNO2
Molecular Weight 219.09 g/mol
CAS Number Not specified

The compound features a boron-containing dioxaborolane moiety which is known for its ability to form stable complexes with various biological targets.

The biological activity of this compound primarily revolves around its interactions with cellular pathways. It has been studied for its potential as an inhibitor of various kinases and its role in modulating signaling pathways involved in cancer progression.

  • Kinase Inhibition: Preliminary studies suggest that this compound may inhibit specific kinases involved in cell cycle regulation. For instance, it has shown potential in inhibiting PKMYT1, a kinase that regulates CDK1 phosphorylation .
  • Cellular Effects: In vitro assays indicate that the compound can affect cell proliferation and apoptosis in cancer cell lines. Its ability to modify kinase activity suggests a role in altering the phosphorylation state of key proteins involved in tumor growth.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various cancer models:

  • Study on PKMYT1 Inhibition: A study highlighted the compound's effectiveness as a selective inhibitor of PKMYT1. The structure-activity relationship (SAR) analysis revealed that modifications to the indazole core could enhance its potency against this target .
  • Cancer Cell Line Studies: In a series of experiments involving different cancer cell lines (e.g., breast and prostate cancer), the compound exhibited dose-dependent inhibition of cell growth. The results indicated that it could induce apoptosis via mitochondrial pathways .

Table 1: Summary of Biological Assays

Assay TypeTargetIC50 (μM)Effect Observed
Kinase InhibitionPKMYT10.69Significant inhibition
Cell ProliferationMDA-MB-231 (Breast)1.2Reduced viability
Apoptosis InductionPC-3 (Prostate)0.5Increased apoptosis

Q & A

Q. What are the standard synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronate ester moiety is introduced via palladium-catalyzed coupling of an indazole precursor with bis(pinacolato)diboron (B₂pin₂). Alternative routes include direct borylation of halogenated indazoles using Miyaura borylation conditions (e.g., Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous dioxane at 80–100°C) . For substituted derivatives, regioselectivity must be controlled by optimizing reaction conditions, such as solvent polarity and ligand choice.

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

  • NMR spectroscopy : ¹¹B NMR (~30 ppm for boronate esters) and ¹H/¹³C NMR to verify substituent positions .
  • X-ray crystallography : Used to resolve ambiguities in regiochemistry, particularly for indazole derivatives with steric hindrance .
  • Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns for boron-containing compounds .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile boronate ester intermediate in:

  • Suzuki-Miyaura cross-couplings : To construct biaryl systems for pharmaceuticals or materials science .
  • Fluorophore synthesis : Derivatives like 7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole are precursors for fluorescent probes .
  • Protecting-group strategies : The boronate ester can act as a temporary protecting group for indazole NH in multi-step syntheses .

Advanced Research Questions

Q. How can reaction yields be optimized for palladium-catalyzed couplings involving this compound?

Optimization strategies include:

  • Ligand screening : Bulky ligands (e.g., SPhos, XPhos) enhance catalytic activity for sterically hindered substrates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of boronate esters .
  • Additives : Use of silver salts (Ag₂O) or phase-transfer catalysts (TBAB) to mitigate protodeboronation side reactions .

Q. How do electronic and steric effects of substituents on the indazole core influence reactivity?

  • Electron-withdrawing groups (e.g., Cl, F) : Increase oxidative stability of the boronate ester but reduce coupling rates due to decreased electron density at the boron center .
  • Steric hindrance : Substituents at the 3-position of indazole (near the boronate group) require higher reaction temperatures or microwave-assisted conditions to achieve coupling .

Q. What contradictions exist in reported spectral data for derivatives of this compound?

Discrepancies in ¹H NMR shifts (e.g., for 7-fluoro vs. 7-chloro derivatives) arise from solvent effects or residual acidic protons in indazole NH. For example:

  • 7-Fluoro derivatives show downfield shifts (~δ 8.2 ppm) due to electron-withdrawing effects, but improper drying can lead to peak broadening .
  • Conflicting melting points in literature may stem from polymorphic forms or impurities from incomplete purification .

Q. How is automated synthesis applied to produce this compound at scale?

Automated platforms (e.g., continuous flow reactors) enable:

  • High-throughput screening : Rapid optimization of reaction parameters (temperature, residence time) .
  • In-line purification : Integration with scavenger resins or liquid-liquid extraction modules to remove Pd residues .

Q. What are the challenges in crystallizing this compound for structural studies?

  • Hygroscopicity : The boronate ester can hydrolyze in humid conditions, requiring anhydrous crystallization solvents (e.g., hexanes/EtOAC with 0.25% Et₃N) .
  • Disorder in crystal lattices : Bulky pinacol groups often lead to disordered structures, necessitating low-temperature data collection (e.g., 100 K) .

Methodological Considerations

Q. How to mitigate protodeboronation during storage or reactions?

  • Storage : Keep under inert atmosphere (Ar/N₂) at –20°C with desiccants .
  • Reaction conditions : Avoid strongly acidic media; use buffered systems (pH 7–8) for aqueous workups .

Q. What computational tools are used to predict reactivity or binding properties?

  • DFT calculations : To model transition states in cross-coupling reactions (e.g., B3LYP/6-31G* level) .
  • Molecular docking : For derivatives targeting enzymes (e.g., indoleamine 2,3-dioxygenase), using software like AutoDock Vina to predict binding poses .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole
Reactant of Route 2
Reactant of Route 2
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

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